molecular formula C13H17NO3 B13629658 Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B13629658
M. Wt: 235.28 g/mol
InChI Key: VZRDKOIEXBRWBY-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction followed by reduction.

    Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Methyl 1-amino-7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Methyl 1-amino-5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Uniqueness

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDKOIEXBRWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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